molecular formula C9H10ClF4N B13526774 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No.: B13526774
M. Wt: 243.63 g/mol
InChI Key: SNIMEYQKBMZTMZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. This compound is often used in research due to its interesting chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-trifluoromethyl-benzaldehyde.

    Reductive Amination: The benzaldehyde is then subjected to reductive amination with ethylamine. This step involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-fluoro-3-trifluoromethyl-benzaldehyde or corresponding ketones.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-trifluoromethyl-phenylamine
  • 2-(4-Fluoro-phenyl)-ethylamine
  • 3-Trifluoromethyl-phenyl-ethylamine

Comparison

Compared to similar compounds, 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance its lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H

InChI Key

SNIMEYQKBMZTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl

Origin of Product

United States

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